molecular formula C8H5IN2O2 B14910073 2-(2-Iodo-6-nitrophenyl)acetonitrile

2-(2-Iodo-6-nitrophenyl)acetonitrile

Cat. No.: B14910073
M. Wt: 288.04 g/mol
InChI Key: TXQNXKCKXWUZQT-UHFFFAOYSA-N
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Description

2-(2-Iodo-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol . This compound is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the subsequent steps . Industrial production methods may involve large-scale nitration and cyanation processes, ensuring high purity and yield.

Chemical Reactions Analysis

2-(2-Iodo-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Iodo-6-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodo-6-nitrophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in research applications .

Comparison with Similar Compounds

Similar compounds to 2-(2-Iodo-6-nitrophenyl)acetonitrile include:

    2-(2-Bromo-6-nitrophenyl)acetonitrile: Similar structure but with a bromo group instead of an iodo group.

    2-(2-Chloro-6-nitrophenyl)acetonitrile: Contains a chloro group instead of an iodo group.

    2-(2-Fluoro-6-nitrophenyl)acetonitrile: Contains a fluoro group instead of an iodo group.

The uniqueness of this compound lies in the reactivity of the iodo group, which can undergo specific substitution reactions that other halogens may not facilitate as readily.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-(2-iodo-6-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5IN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2

InChI Key

TXQNXKCKXWUZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC#N)[N+](=O)[O-]

Origin of Product

United States

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